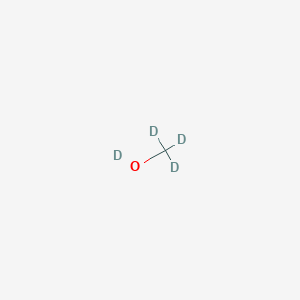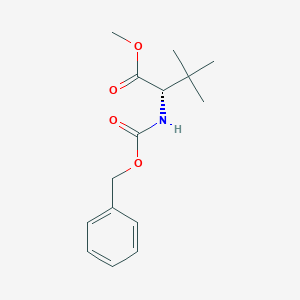
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate, also known as Boc-Val-Leu-Gly-OMe, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of amino acid derivatives and is widely used in scientific research for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the activity of protease enzymes by binding to the active site of the enzyme. This leads to the inhibition of the degradation of proteins, thereby increasing their stability.
Efectos Bioquímicos Y Fisiológicos
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protease enzymes such as trypsin, chymotrypsin, and elastase. It has also been shown to increase the stability of proteins, thereby protecting them from degradation. Moreover, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in various experiments. However, it has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems.
Direcciones Futuras
There are several future directions for the use of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate in scientific research. One direction is the development of new protease inhibitors based on this compound. Another direction is the study of its effects on various biological systems, such as the immune system and the central nervous system. Moreover, it can be used as a tool for the study of protein stability and degradation. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is widely used in scientific research for its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves the reaction of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoateGly-OH with methanol and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The final product obtained is a white to off-white crystalline powder, which is soluble in organic solvents such as methanol and dichloromethane.
Aplicaciones Científicas De Investigación
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is widely used in scientific research for its potential applications in drug discovery and development. It is used as a building block in the synthesis of various peptides and proteins. It is also used as a substrate for protease enzymes, which play a crucial role in the degradation of proteins. Moreover, it is used as a model compound for the study of the mechanism of action of various drugs and enzymes.
Propiedades
Número CAS |
141970-45-8 |
|---|---|
Nombre del producto |
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
Clave InChI |
DKFCAJVCJLEMTJ-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



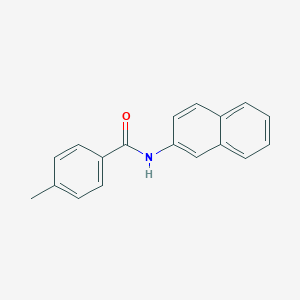
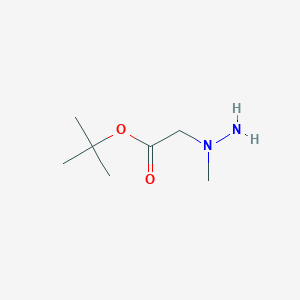

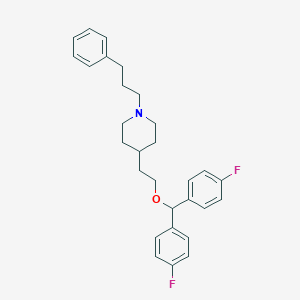
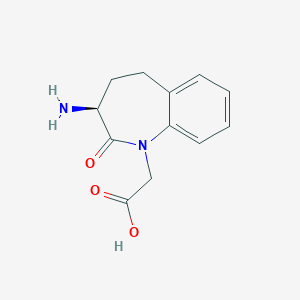
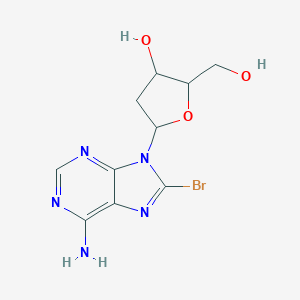
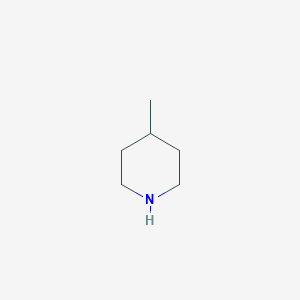
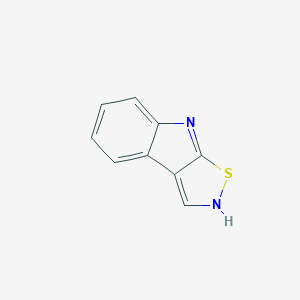

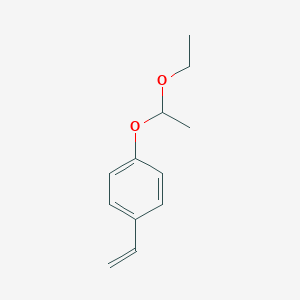
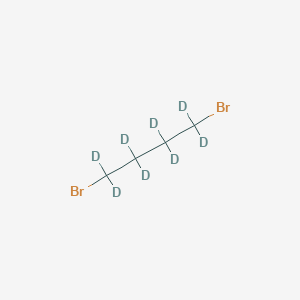
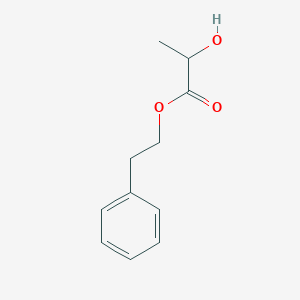
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
